An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)-1H-imidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)-1H-imidazole
Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties, amphoteric nature, and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. The introduction of a 4-methoxyphenyl group at the 2-position significantly influences the molecule's steric and electronic characteristics, enhancing its potential for targeted biological activity. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(4-methoxyphenyl)-1H-imidazole, offering insights for researchers in drug discovery and chemical synthesis.
Molecular Structure and Chemical Identity
2-(4-methoxyphenyl)-1H-imidazole is an aromatic heterocyclic compound. The core structure consists of a five-membered imidazole ring substituted at the C2 position with a para-substituted methoxyphenyl group. The presence of the lone pair on the sp2-hybridized nitrogen (N-3) makes it a basic center, while the N-H proton at N-1 can be abstracted, conferring acidic properties.
The relationship between the target compound and its commonly studied analogues, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole and 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, is illustrated below. The additional phenyl or fused benzene rings in these analogues significantly increase molecular weight and melting point, but the core spectroscopic features of the 4-methoxyphenyl moiety remain comparable.
Caption: Structural relationship of the target compound to its common analogues.
Physical and Chemical Properties
Direct experimental data for 2-(4-methoxyphenyl)-1H-imidazole is not broadly published. However, its properties can be reliably inferred from its chemical structure and data from closely related analogues.
| Property | Value for 2-(4-methoxyphenyl)-1H-imidazole (Predicted/Inferred) | Reference Data for Analogues | Citation |
| Molecular Formula | C₁₀H₁₀N₂O | C₁₄H₁₂N₂O (Benzimidazole analogue) | [2] |
| Molecular Weight | 174.20 g/mol | 224.26 g/mol (Benzimidazole analogue) | [2] |
| Appearance | White to off-white solid | White solid (Benzimidazole analogue) | [3] |
| Melting Point | Data not available | 228-230 °C (Benzimidazole analogue) | [4] |
| Boiling Point | Data not available | 428.2±47.0 °C (Predicted, Benzimidazole analogue) | [4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | Imidazole derivatives are generally soluble in polar solvents. | |
| pKa | ~11.5 (Predicted, acidic N-H) | 11.49±0.10 (Predicted, Benzimidazole analogue) | [4] |
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 2-(4-methoxyphenyl)-1H-imidazole can be predicted based on established data from its benzimidazole analogue.[3]
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¹H NMR:
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Aromatic Protons (Methoxyphenyl): Two doublets are expected, integrating to 2H each, forming a characteristic AA'BB' system. The protons ortho to the methoxy group will appear upfield (approx. δ 6.9-7.1 ppm), while the protons ortho to the imidazole ring will be downfield (approx. δ 7.8-8.0 ppm).
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Aromatic Protons (Imidazole): A singlet integrating to 2H is expected for the two equivalent protons at the C4 and C5 positions of the imidazole ring (approx. δ 7.1-7.3 ppm).
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N-H Proton: A broad singlet, exchangeable with D₂O, will appear far downfield (typically > δ 12.0 ppm).
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Methoxy Protons: A sharp singlet integrating to 3H will be observed around δ 3.8-3.9 ppm.
-
-
¹³C NMR:
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Imidazole Carbons: The C2 carbon, attached to the phenyl ring, will be the most deshielded (approx. δ 145-150 ppm). The C4 and C5 carbons will be found further upfield (approx. δ 120-125 ppm).
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Methoxyphenyl Carbons: The carbon bearing the methoxy group will be highly deshielded (approx. δ 160 ppm). The methoxy carbon itself will produce a signal around δ 55 ppm. The remaining aromatic carbons will appear in the typical δ 114-130 ppm range.
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Infrared (IR) Spectroscopy
Key vibrational modes can be assigned based on spectra from related compounds.[1][3]
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N-H Stretch: A broad absorption band in the region of 3100-3450 cm⁻¹ is characteristic of the N-H stretching in the imidazole ring.
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C-H Aromatic Stretch: Sharp peaks are expected just above 3000 cm⁻¹.
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C=N and C=C Stretch: Strong absorptions between 1450-1615 cm⁻¹ correspond to the stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings.
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C-O Stretch: A strong, characteristic band for the aryl-alkyl ether linkage of the methoxy group is expected around 1250 cm⁻¹.
Crystallographic Analysis
Synthesis and Reactivity
General Synthesis Strategy
Substituted imidazoles are commonly synthesized via condensation reactions. A robust and widely applicable method is the three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt), often referred to as the Radziszewski synthesis. For the title compound, a more direct approach involves the cyclocondensation of 4-methoxybenzaldehyde with a suitable C2N synthon. A highly relevant protocol is adapted from the synthesis of related imidazole methanols, which utilizes an amidine precursor.[7]
The workflow involves the conversion of a nitrile to an amidine, followed by cyclization with a 3-carbon α-hydroxyketone.
Caption: A potential synthetic workflow for 2-(4-methoxyphenyl)-1H-imidazole.
Detailed Experimental Protocol: Synthesis of (2-(4-Methoxyphenyl)-1H-imidazol-4-yl)methanol
This protocol details the synthesis of a direct precursor, which is a validated procedure.[7] The subsequent conversion to the title compound would require a dehydroxymethylation step.
Expertise & Causality: This method is chosen for its reliability and use of readily available starting materials. The conversion of the nitrile to the amidine hydrochloride provides a stable, isolable intermediate. The cyclization with dihydroxyacetone is an efficient way to construct the imidazole ring with a useful synthetic handle (the hydroxymethyl group) at the 4-position.
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Step 1: Synthesis of 4-Methoxybenzamidine Hydrochloride
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Combine 4-methoxybenzonitrile (1.0 eq) and ethanol (approx. 3 M solution) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for 4-5 hours. Causality: This forms the imidate hydrochloride intermediate.
-
Seal the flask and allow it to stand at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. To the resulting solid, add a saturated solution of ammonia in ethanol at 0 °C. Causality: The ammonia displaces the ethoxy group to form the amidine.
-
Stir the mixture for 3 hours at room temperature.
-
Filter the resulting ammonium chloride precipitate and concentrate the filtrate under vacuum to yield the crude amidine, which can be purified or used directly.
-
-
Step 2: Cyclization to form (2-(4-Methoxyphenyl)-1H-imidazol-4-yl)methanol
-
Dissolve 4-methoxybenzamidine hydrochloride (1.0 eq) and dihydroxyacetone (1.1 eq) in aqueous ammonia (e.g., 25%).
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. Causality: The basic conditions facilitate the condensation and ring closure between the amidine and the dicarbonyl equivalent.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain the purified product.[7]
-
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results with literature data for validation.[7]
Potential Applications in Drug Development
The 2-(aryl)-imidazole scaffold is a recurring motif in pharmacologically active agents. The incorporation of the 4-methoxyphenyl group is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity. Derivatives of 2-(4-methoxyphenyl)-1H-imidazole have demonstrated a wide array of biological activities.
-
Anticancer Activity: Many imidazole-based compounds act as inhibitors of key signaling kinases or disrupt cell cycle progression.[8]
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Antimicrobial and Antifungal Properties: The imidazole core is famously found in azole antifungals. Substituted imidazoles often exhibit broad-spectrum activity against various bacterial and fungal pathogens.[9]
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Anti-inflammatory Effects: Certain imidazole derivatives have been shown to possess significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
The 4-methoxy group can serve as a metabolic soft spot for O-demethylation by cytochrome P450 enzymes, which can be a strategic consideration in prodrug design or for generating active metabolites.
Conclusion
2-(4-methoxyphenyl)-1H-imidazole is a valuable heterocyclic compound with significant potential as a building block for pharmaceutical and materials science applications. While comprehensive experimental data on the parent molecule is sparse, its physical and chemical properties can be reliably extrapolated from well-characterized analogues. Its synthesis is achievable through established chemical pathways, and its structure embodies the key features that make imidazoles a highly sought-after scaffold in modern drug discovery.
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Yakubu, S., Abdullahi, M., & Yakubu, A. (2025). Synthesis and Analgesic Evaluation of Two Benzimidazole Derivatives. ResearchGate. [Link]
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Ambadkar, D. S., & Kedar, R. M. (2013). An Efficient Synthesis of 2-Substitutedphenyl-4-(4-Methoxyphenyl)-5-phenyl-1H-imidazole from 4-Methoxybenzil under Microwave irradiation. International Journal of Scientific and Research Publications, 3(10). [Link]
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Jeya, S., Revathi, B., Balachandran, V., & Narayana, B. (2018). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. International Journal of Research and Analytical Reviews, 5(3). [Link]
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Zarnegar, Z., & Safari, J. (2014). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). ResearchGate. [Link]
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Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. (2008). PubMed. [Link]
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Tahir, M. N., et al. (2018). Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. Journal of Chemical Crystallography, 48(4), 170-176. [Link]
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Sangeetha, R., et al. (2021). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole. Walsh Medical Media. [Link]
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Stikic, M., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3741. [Link]
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Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. [Link]
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Reddy, T. R., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8416-8429. [Link]
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Panicker, C. Y., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 112-123. [Link]
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Supporting Information for: A mild and efficient approach for the synthesis of benzimidazoles using Fe(NO3)3·9H2O as a catalyst. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
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Supporting Information for: Synthesis of novel hydrazones containing an imidazole ring. (n.d.). Beilstein Journals. Retrieved February 21, 2026, from [Link]
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Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. ResearchGate. [Link]
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Sharma, D., et al. (2022). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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